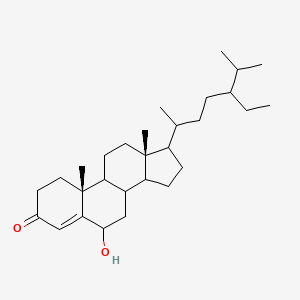![molecular formula C19H14F6O6S2 B14780614 (R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)](/img/structure/B14780614.png)
(R)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diyl bis(trifluoromethanesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) is a complex organic compound known for its unique structural properties and reactivity. This compound features a spirobi[indene] core with two trifluoromethanesulfonate groups attached, making it a potent electrophile in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) typically involves the reaction of a spirobi[indene] derivative with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate groups are excellent leaving groups, making the compound highly reactive in nucleophilic substitution reactions.
Acylation: It can act as a catalyst in acylation reactions, facilitating the formation of C-O and C-C bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents like dichloromethane or acetonitrile under mild conditions to prevent decomposition .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an alcohol would yield an ether, while reaction with an amine would yield an amide .
Wissenschaftliche Forschungsanwendungen
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) involves its role as a strong electrophile. The trifluoromethanesulfonate groups enhance the electrophilicity of the compound, making it highly reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including nucleophilic substitution and acylation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1,1’-Bi-2-naphthol bis(trifluoromethanesulfonate): Similar in structure but with a naphthol core instead of a spirobi[indene] core.
Diisopropylsilyl bis(trifluoromethanesulfonate): Contains a silyl group instead of an indene core.
Uniqueness
®-2,2’,3,3’-Tetrahydro-1,1’-spirobi[indene]-7,7’-diyl bis(trifluoromethanesulfonate) is unique due to its spirobi[indene] core, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Eigenschaften
Molekularformel |
C19H14F6O6S2 |
|---|---|
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
[5'-(trifluoromethylsulfonyloxy)-3,3'-spirobi[1,2-dihydroindene]-5-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C19H14F6O6S2/c20-18(21,22)32(26,27)30-13-3-1-11-5-7-17(15(11)9-13)8-6-12-2-4-14(10-16(12)17)31-33(28,29)19(23,24)25/h1-4,9-10H,5-8H2 |
InChI-Schlüssel |
GBLMAHGUMIHYSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC3=C2C=C(C=C3)OS(=O)(=O)C(F)(F)F)C4=C1C=CC(=C4)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)
![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)
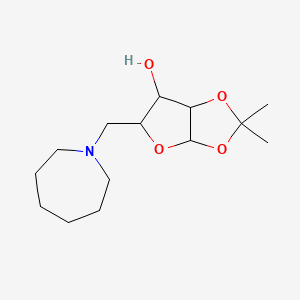
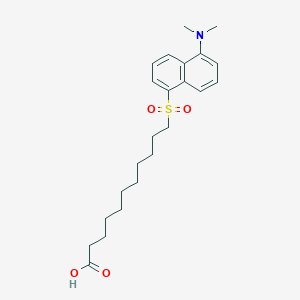
![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)
![[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
![N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide](/img/structure/B14780569.png)
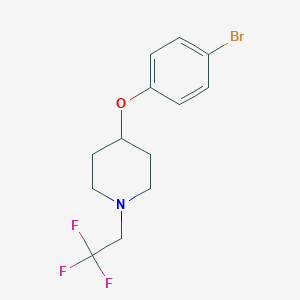
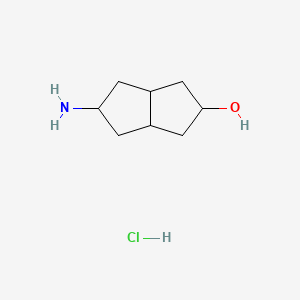
![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B14780586.png)
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-2-carboxamide](/img/structure/B14780590.png)
![ethyl (8R)-4-bromo-8-tert-butyl-12-oxo-5,6,9-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,10-tetraene-11-carboxylate](/img/structure/B14780598.png)

